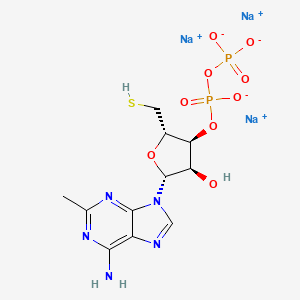
2-Methylthioadenosine diphosphate (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylthioadenosine diphosphate (sodium salt) is a chemical compound known for its role as an agonist of purinergic P2Y receptors. It has the molecular formula C11H14N5O10P2S • 3Na and a molecular weight of 539.2 . This compound is particularly significant in biochemical research due to its ability to induce platelet aggregation and inhibit cyclic AMP accumulation in platelet-rich plasma .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthioadenosine diphosphate (sodium salt) involves the methylation of adenosine diphosphate (ADP) at the 2-position of the adenine nucleobase. This is typically achieved through a series of phosphorylation and methylation reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized biochemical laboratories. The process involves the use of high-purity reagents and stringent quality control measures to ensure the compound’s purity and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylthioadenosine diphosphate (sodium salt) primarily undergoes substitution reactions due to the presence of the methylthio group. It can also participate in phosphorylation and dephosphorylation reactions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as thiols or amines under mild conditions.
Phosphorylation Reactions: Often require phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) in the presence of a base.
Major Products: The major products formed from these reactions include various phosphorylated derivatives and substituted adenosine compounds .
Applications De Recherche Scientifique
2-Methylthioadenosine diphosphate (sodium salt) is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in the synthesis of nucleotides and nucleotide analogs.
Biology: To study the role of P2Y receptors in cellular signaling and platelet aggregation.
Medicine: As a tool to investigate the mechanisms of blood coagulation and potential therapeutic targets for anti-platelet drugs.
Industry: In the development of diagnostic assays and biochemical research tools.
Mécanisme D'action
The compound exerts its effects by acting as an agonist of purinergic P2Y receptors, specifically P2Y1, P2Y12, and P2Y13 receptors . Upon binding to these receptors, it induces a conformational change that activates intracellular signaling pathways, leading to platelet aggregation and inhibition of cyclic AMP accumulation .
Comparaison Avec Des Composés Similaires
Adenosine Diphosphate (ADP): A naturally occurring nucleotide that also acts on P2Y receptors but lacks the methylthio group.
2-Methylthioadenosine Triphosphate (2-MeSATP): Similar to 2-Methylthioadenosine diphosphate but with an additional phosphate group.
Uniqueness: 2-Methylthioadenosine diphosphate (sodium salt) is unique due to its high potency and selectivity for P2Y receptors, making it a valuable tool in biochemical research .
Propriétés
Formule moléculaire |
C11H14N5Na3O9P2S |
|---|---|
Poids moléculaire |
523.24 g/mol |
Nom IUPAC |
trisodium;[[(2S,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-4-hydroxy-2-(sulfanylmethyl)oxolan-3-yl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C11H17N5O9P2S.3Na/c1-4-14-9(12)6-10(15-4)16(3-13-6)11-7(17)8(5(2-28)23-11)24-27(21,22)25-26(18,19)20;;;/h3,5,7-8,11,17,28H,2H2,1H3,(H,21,22)(H2,12,14,15)(H2,18,19,20);;;/q;3*+1/p-3/t5-,7-,8-,11-;;;/m1.../s1 |
Clé InChI |
YZZFOJOWTQNBDH-MTQUBGKESA-K |
SMILES isomérique |
CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CS)OP(=O)([O-])OP(=O)([O-])[O-])O)N.[Na+].[Na+].[Na+] |
SMILES canonique |
CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CS)OP(=O)([O-])OP(=O)([O-])[O-])O)N.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


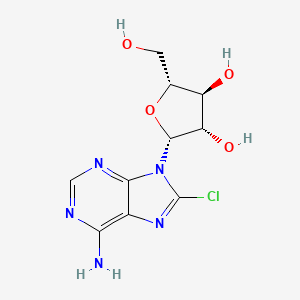


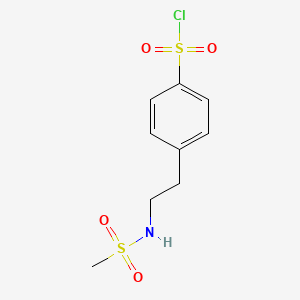
![{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B12841869.png)
![3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12841882.png)
![4,4'-Dibromo-2'-nitro-[1,1'-biphenyl]-2-amine](/img/structure/B12841886.png)
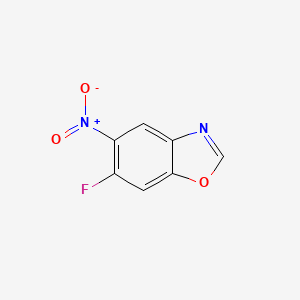
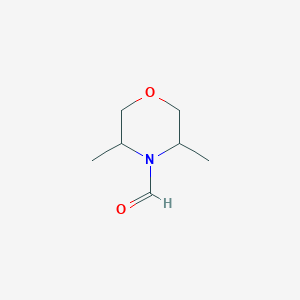


![8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12841907.png)


